molecular formula C8H5ClN4 B11903125 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11903125
M. Wt: 192.60 g/mol
InChI Key: SJOSGQRRDFDTKP-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound featuring a fused pyrrole and pyrimidine core. Key substituents include:

  • Chlorine at position 4, enhancing electrophilic reactivity.
  • Methyl group at position 2, influencing steric and electronic properties.
  • Cyano group at position 7, contributing to hydrogen-bonding and dipole interactions.

This compound is part of the pyrrolopyrimidine family, a class known for diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-4-12-6-5(2-10)3-11-7(6)8(9)13-4/h3,11H,1H3

InChI Key

SJOSGQRRDFDTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC=C2C#N

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approaches

The core pyrrolo-pyrimidine skeleton is typically constructed via tandem condensation and cyclization reactions. For example, US10738058B2 discloses a four-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starting from ethyl 2-cyanoacetate and bromoacetaldehyde diethyl acetal:

  • Alkylation : Ethyl 2-cyanoacetate reacts with bromoacetaldehyde diethyl acetal in the presence of a base (e.g., K₂CO₃), yielding ethyl 2-cyano-4,4-diethoxybutanoate.

  • Cyclization : Treatment with formamidine acetate under basic conditions forms the pyrrolo-pyrimidine core.

  • Chlorination : Phosphorus oxychloride (POCl₃) introduces the chloro group at position 4.

To adapt this for the target compound, modifications include:

  • Methyl Group Introduction : Using methyl-substituted starting materials (e.g., methyl malononitrile) during alkylation.

  • Cyano Group Placement : Incorporating a nitrile source (e.g., trimethylsilyl cyanide) at position 7 during cyclization.

Table 1: Comparative Reaction Conditions for Pyrrolo-Pyrimidine Synthesis

StepUS10738058B2CN110386936AAdaptation for Target Compound
Alkylation AgentBromoacetaldehyde diethyl acetal2-Methyl-3,3-dichloroacrylonitrileMethyl-substituted acrylonitrile derivative
Cyclization ReagentFormamidine acetateFormamidine hydrochlorideFormamidine with nitrile precursor
Chlorination AgentPOCl₃POCl₃ or PCl₅
Yield75–94%65–75%Estimated 60–70% (theoretical)

Chlorination and Functionalization Techniques

Chlorination at position 4 is critical for bioactivity. US10738058B2 achieves this using POCl₃ under reflux, yielding 99.8% purity. For the target compound, chlorination must precede or follow methyl/cyano group installation to avoid side reactions.

Detailed Methodologies

Starting Materials and Reagents

  • Methyl Group Precursors : 2-Methylmalononitrile or methyl-substituted acrylonitrile derivatives.

  • Cyano Group Sources : Trimethyl orthoformate (for in situ cyanide generation) or direct nitrile introduction via nucleophilic substitution.

  • Catalysts : Lewis acids (e.g., ZnCl₂, AlCl₃) enhance cyclization efficiency.

Reaction Optimization

  • Temperature Control : Cyclization at 20–40°C minimizes decomposition.

  • Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) improve solubility of intermediates.

  • Purification : Crystallization from heptane/water mixtures achieves >99% purity.

Analytical Characterization

Successful synthesis requires validation via:

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 8.59 ppm for pyrimidine H), methyl groups (δ 2.10–2.30 ppm), and cyano groups (no direct proton signal).

  • HPLC : Purity >99.5% with retention time matching reference standards.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 2 and 7 necessitate careful reagent stoichiometry.

  • Byproduct Formation : Unreacted starting materials (e.g., excess nitrile) require distillation for recovery.

  • Scale-Up Risks : Exothermic reactions during chlorination demand controlled dosing and cooling.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds within the pyrrolo-pyrimidine class, including 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, exhibit notable anticancer properties. These compounds can inhibit various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways. For instance, studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can effectively target kinases involved in cancer progression .

1.2 Antiviral Properties

The antiviral activity of pyrrolo-pyrimidine derivatives has been documented in several studies. These compounds demonstrate efficacy against viral infections by targeting viral enzymes or disrupting viral replication processes. The structural features of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile may enhance its potential as an antiviral agent .

1.3 Anti-inflammatory Effects

Compounds similar to 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production. This property is particularly valuable in developing treatments for chronic inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The unique chemical properties of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile make it a candidate for pesticide development. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions while minimizing environmental impact .

2.2 Herbicide Research

Research into herbicides has identified pyrrolo-pyrimidine derivatives as potential candidates for controlling unwanted vegetation through targeted action on plant metabolic pathways . The synthesis of derivatives based on this compound could lead to more effective herbicides with reduced toxicity.

Material Science

3.1 Polymer Synthesis

The incorporation of pyrrolo-pyrimidine structures into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique bonding characteristics of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile facilitate its use in synthesizing advanced polymer composites .

3.2 Dyes and Pigments

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines can be used in dye synthesis due to their vibrant colors and stability under UV light exposure. This application is particularly relevant in textile and coating industries .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Action
Medicinal ChemistryAnticancer agentsEnzyme inhibition, disruption of signaling pathways
Antiviral compoundsTargeting viral enzymes
Anti-inflammatory drugsModulating inflammatory pathways
Agricultural SciencePesticidesInhibiting pest-specific enzymes
HerbicidesTargeting plant metabolic pathways
Material SciencePolymer synthesisEnhancing thermal stability
Dyes and pigmentsProviding vibrant colors and UV stability

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various pyrrolo[3,2-d]pyrimidine derivatives against human cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity compared to unmodified compounds.

Case Study 2: Pesticidal Activity Assessment

Field trials were conducted using a synthesized derivative of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile as a pesticide. The trials showed a marked reduction in pest populations without significant harm to non-target species.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The table below highlights key structural differences and similarities among pyrrolo[3,2-d]pyrimidine derivatives:

Compound Name Position 4 Position 2 Position 5/7 Key Features/Applications Reference
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile Cl CH3 CN (position 7) Electrophilic reactivity; building block
4-Amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile NH2 - 4-MeO-Ph, CN Enhanced solubility; synthetic intermediate
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile F-Ph, OMe-PhO - CN, O Crystal packing studies; bioactive precursor
4-(Butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile NH(C4H9) CH3 CN Antimicrobial potential; moderate melting point
4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cl2, OMe-Ph CH3, CH3 CN Kinase inhibition; structural complexity

Key Observations :

  • Chlorine vs. Amino Groups: Chlorine at position 4 (target compound) increases electrophilicity, while amino groups (e.g., in compound 4-amino-5-(4-MeO-Ph)) enhance nucleophilic reactivity and solubility .
  • Cyano Group Consistency: The cyano group at position 7 is retained across analogs, suggesting its role in stabilizing molecular interactions (e.g., hydrogen bonding in enzyme binding) .

Spectral and Physical Properties

Compound IR Peaks (cm⁻¹) ¹H NMR Signals (δ, ppm) Melting Point/Stability Reference
Target Compound Not reported Not reported Discontinued (no data)
8-Amino-6-(4-Cl-Ph)-5-oxo-5H-pyrano-thiazolo-pyrimidine-7-carbonitrile 3322 (NH2), 2204 (CN), 1684 (C=O) Aromatic protons at 7.5–8.2 Stable under reflux conditions
4-Amino-5-(4-MeO-Ph)-5H-pyrrolo-pyrimidine-7-carbonitrile 3350 (NH2), 2210 (CN) Singlet for CH3 at ~2.5 Crystallizes from ethanol-DMF
3-(4-Fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl analog No NH or C=O peaks Aromatic protons at 7.79–8.9 Triclinic crystal system (P1)

Notable Trends:

  • Cyano Group: Consistently observed at ~2200 cm⁻¹ in IR spectra .
  • Amino Groups: NH2 stretches appear at ~3300–3350 cm⁻¹, absent in compounds lacking amino substituents (e.g., ).

Biological Activity

4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

  • Chemical Formula : C₇H₆ClN₃
  • Molecular Weight : 167.5956 g/mol
  • CAS Number : 65749-86-2

Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold exhibit various biological activities, primarily through interactions with cellular microtubules and other molecular targets.

  • Microtubule Depolymerization :
    • Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine can disrupt microtubule dynamics, which is crucial for cell division. For instance, one study indicated that a related compound demonstrated over 150-fold increased potency in inhibiting microtubule depolymerization compared to its precursor .
  • Anticancer Activity :
    • The compound has been evaluated against various cancer cell lines. In vitro studies reported IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, indicating promising anticancer potential compared to standard treatments like 5-Fluorouracil (5-FU) which showed IC₅₀ values of 17.02 μM .
  • Antimicrobial Activity :
    • Pyrrolo derivatives have also shown antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL, suggesting their potential as antibacterial agents .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀/MIC ValueReference
Microtubule DisruptionA-10 CellsPotency similar to CA-4
AnticancerMCF-7 Cells0.87 – 12.91 μM
AntimicrobialStaphylococcus aureus3.125 μg/mL

Case Study: Preclinical Evaluation

A preclinical evaluation highlighted the synthesis of several N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines, including modifications leading to increased potency against cancer cells. The study demonstrated that structural modifications significantly enhanced biological activity through improved binding interactions with target proteins involved in microtubule stabilization .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of related compounds has shown favorable characteristics:

  • Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.
  • Oral Bioavailability : Reported at around 31.8% following oral administration of a related compound.
  • Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization and nucleophilic substitution. For example:

  • Cyclization : Reacting 3-aminopyrrole precursors with formamide or methylamine under reflux in polar solvents (e.g., DMF, methanol) yields the pyrrolopyrimidine core .
  • Chlorination : Introducing chlorine at position 4 often uses POCl₃ or other chlorinating agents under controlled anhydrous conditions .
  • Optimization : Reaction time (6–48 hours), temperature (60–100°C), and catalyst choice (e.g., HCl for acid-mediated substitutions) significantly impact yield (27–86%) and purity. For instance, extended reflux in isopropanol with HCl improves substitution efficiency .

Q. Key Table: Synthesis Method Comparison

MethodReagents/ConditionsYieldKey Observations
Acid-mediated substitutionAmines, isopropanol, HCl, reflux 12–48h27–86%Higher yields with electron-rich amines
Two-step cyclizationMethanol, NH₃, DMF, reflux 6–8h65–72%Requires precise ammonia control

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Prioritize aromatic protons (δ 7.2–8.3 ppm for pyrrole/pyrimidine H) and nitrile carbon (δ ~115 ppm). Substituents like methyl groups appear at δ 2.5–3.0 ppm .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and NH stretches (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and chlorine isotope patterns (³⁵Cl/³⁷Cl) validate molecular weight .

Advanced Research Questions

Q. How can researchers optimize nucleophilic substitution reactions in pyrrolo[3,2-d]pyrimidine systems to address low yields or byproduct formation?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
  • Catalyst Screening : Acid catalysts (e.g., HCl) improve amine reactivity, but excess acid may hydrolyze nitrile groups. Use 1–3 equivalents of acid for balance .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data for this compound?

  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) but may not reflect solution conformations. For example, planar pyrrolopyrimidine cores in crystals may exhibit puckering in solution .
  • Dynamic NMR : Variable-temperature NMR detects rotational barriers or tautomerism, explaining discrepancies in NH proton shifts .

Q. How do electronic effects of substituents influence the reactivity of the chloro group in cross-coupling reactions?

  • Electron-Withdrawing Groups (EWGs) : Nitrile at position 7 increases electrophilicity at C4-Cl, accelerating Suzuki-Miyaura couplings .
  • Steric Hindrance : Methyl at position 2 may reduce accessibility for bulky palladium catalysts, requiring ligand optimization (e.g., XPhos) .

Q. What computational methods are recommended for predicting regioselectivity in functionalization reactions?

  • DFT Calculations : Model transition states to predict preferential attack at C4 vs. C7. For example, nitrile groups stabilize negative charge buildup during SNAr reactions .
  • Molecular Docking : Screen binding poses in biological targets (e.g., kinases) to guide functional group prioritization .

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